Dolutegravir RR isomer
Übersicht
Beschreibung
Dolutegravir RR isomer is a stereoisomer of dolutegravir, a second-generation integrase strand transfer inhibitor used in the treatment of human immunodeficiency virus type-1 (HIV-1) infection. Dolutegravir features a tricyclic carbamoyl pyridone core with two chiral carbon centers, which contribute to its unique stereochemistry and pharmacological properties .
Wirkmechanismus
- Specifically, Dolutegravir blocks the strand transfer step of retroviral DNA integration, disrupting the viral replication cycle and inhibiting viral activity .
- Dolutegravir exhibits favorable pharmacokinetic properties:
Mode of Action
Pharmacokinetics
Biochemische Analyse
Biochemical Properties
Dolutegravir RR Isomer interacts with the HIV-1 integrase enzyme . This interaction inhibits the strand transfer step of retroviral DNA integration in the host cell , which is essential in the HIV replication cycle .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting HIV replication in cells . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism related to the HIV replication cycle .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the active site of the HIV-1 integrase enzyme . This binding blocks the strand transfer step of retroviral DNA integration in the host cell . This step is crucial for the HIV replication cycle, and its inhibition results in the prevention of viral activity .
Temporal Effects in Laboratory Settings
It is known that Dolutegravir, the parent compound of this compound, has a terminal elimination half-life of 13–14 hours . This suggests that this compound may also have a similar stability profile.
Dosage Effects in Animal Models
Studies on Dolutegravir have shown its effectiveness in both antiretroviral therapy-naive and -experienced participants
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as Dolutegravir. Dolutegravir’s major and minor metabolic pathways are uridine diphosphate glucuronosyltransferase 1A1 and cytochrome P450 (CYP)-3A4, respectively . It neither induces nor inhibits CYP isoenzymes .
Transport and Distribution
Dolutegravir, the parent compound, has an apparent volume of distribution of 17.4 L , suggesting that this compound may have a similar distribution profile.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dolutegravir involves multiple steps, starting from a benzyl-protected pyran. The process includes six chemical transformations using continuous flow reactors, which significantly reduce the overall reaction time from 34.5 hours in batch to 14.5 minutes in flow . The synthetic route typically involves constructing a pyridone ring over a three-step procedure, followed by cyclization using 3-®-amino-1-butanol and subsequent chemical transformations .
Industrial Production Methods: Industrial production of dolutegravir has been optimized using continuous flow chemistry, which allows for higher yields and shorter development cycles. This method involves telescoping multiple steps, improving the overall efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Dolutegravir undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .
Wissenschaftliche Forschungsanwendungen
Dolutegravir RR isomer has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Used in the development of antiretroviral therapies for the treatment of HIV-1 infection.
Industry: Employed in the production of pharmaceutical formulations and as a quality control standard
Vergleich Mit ähnlichen Verbindungen
Raltegravir: A first-generation integrase inhibitor with a lower barrier to resistance.
Elvitegravir: Another first-generation integrase inhibitor requiring pharmacologic boosting.
Bictegravir: A second-generation integrase inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Cabotegravir: A long-acting integrase inhibitor used in combination with other antiretroviral agents
Uniqueness: Dolutegravir RR isomer is unique due to its enhanced resistance profile and higher barrier to resistance compared to first-generation integrase inhibitors. Its stereochemistry also contributes to its distinct pharmacological properties and efficacy in treating HIV-1 infection .
Eigenschaften
IUPAC Name |
(3R,7R)-N-[(2,4-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWKPHLQXYSBKR-MEBBXXQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357289-29-2 | |
Record name | 4-epi-Dolutegravir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357289292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-EPI-DOLUTEGRAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KA8ZEA9QPD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.